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POLY(P-IODOSTYRENE)

Electron beam lithography Negative resist Radiation sensitivity

Researchers requiring selective C-I bond reactivity for Suzuki coupling or e-beam lithography often face inconsistent purity and unknown molecular weight. Poly(p-iodostyrene) (Mw ≈400,000 Da, ≥99%) solves this with well-defined RAFT-controlled architecture. • Weaker C-I bond (BDE ≈240 kJ/mol) enables milder Pd-catalyzed oxidative addition vs. brominated/chlorinated analogs. • High X-ray absorption cross-section delivers 15-16 nm HP resolution and 2.4 nm LER in sub-20 nm patterning. • As a CNT fiber cross-linker, it simultaneously boosts tensile strength +160%, modulus +200%, and conductivity +53%. Bulk 1g-25 kg lots; global ambient shipping.

Molecular Formula
Molecular Weight NA
CAS No. 24936-53-6
Cat. No. B1165981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLY(P-IODOSTYRENE)
CAS24936-53-6
SynonymsPOLY(P-IODOSTYRENE)
Molecular WeightNA
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly(p-iodostyrene) Structural & Physicochemical Overview


Poly(p-iodostyrene) (PIS, poly(4-iodostyrene), CAS 24936-53-6) is a para-iodine-substituted polystyrene homopolymer with the repeating unit (C₈H₇I)ₙ. Each pendant phenyl ring bears a covalent C–I bond (bond dissociation energy ~240 kJ mol⁻¹), which is substantially weaker than the corresponding C–Br (~270 kJ mol⁻¹) and C–Cl (~330 kJ mol⁻¹) bonds in poly(4-bromostyrene) and poly(4-chlorostyrene) [1]. This intrinsic bond-strength differential underpins the material's distinct reactivity profile in post-polymerization cross-coupling chemistries and radiation-induced radical generation. Commercially, the polymer is available as a free-flowing powder with typical molecular weights on the order of Mw ≈ 400,000 Da (GPC) and purities of ≥95–99% . The high electron density conferred by iodine (atomic number 53) further imparts unique contrast and energy-absorption characteristics that are absent in lighter-halogen or non-halogenated polystyrene analogs.

Why Poly(p-iodostyrene) Is Irreplaceable


Procurement decisions that treat poly(p-iodostyrene) as interchangeable with poly(4-bromostyrene) (CAS 24936-50-3) or poly(4-chlorostyrene) (CAS 24991-47-7) ignore three quantifiable property cliffs: (i) the C–I bond is thermodynamically weaker than C–Br and C–Cl by 30–90 kJ mol⁻¹, enabling selective radical generation and cross-coupling reactivity that lighter halogens cannot replicate under identical mild conditions [1]; (ii) the high atomic number of iodine provides an electron-density and X-ray absorption cross-section that is fundamentally unattainable with bromine or chlorine, directly governing resist sensitivity and SAXS contrast [2]; and (iii) the specific thermochemical radical-yield of the C–I bond upon e-beam or UV exposure drives a solubility-switch mechanism in lithographic resists that has no equivalent in brominated or chlorinated styrenic polymers [3]. Simple substitution therefore leads to orders-of-magnitude loss in sensitivity, resolution, or mechanical reinforcement efficiency, as quantified in the evidence below.

Poly(p-iodostyrene) Differentiation Evidence


E-Beam Sensitivity vs. Unmodified Polystyrene

Iodinated polystyrene (IPS) exhibits an electron-beam sensitivity of 1 μC cm⁻², representing an approximately 10-fold increase relative to uniodinated polystyrene [1]. This sensitivity gain is attributed to the homolytic dissociation of the weak C–I bond upon e-beam exposure, generating radical species that drive efficient cross-linking insolubilization [2]. In contrast, unmodified polystyrene requires substantially higher doses to achieve comparable cross-linking density, and brominated or chlorinated analogs lack the same radical-generation efficiency under identical exposure conditions because their stronger C–Br and C–Cl bonds resist homolytic cleavage [3]. The direct comparison is: IPS = 1 μC cm⁻² vs. parent polystyrene ≈ 10 μC cm⁻² (factor-of-10 improvement).

Electron beam lithography Negative resist Radiation sensitivity

Ion-Milling Resistance vs. Acrylate Copolymers

Under identical Ar⁺ bombardment conditions, iodinated polystyrene (IPS) exhibits a milling rate of 0.25 nm s⁻¹, which is 2.7-fold lower than that of poly(glycidyl methacrylate-co-ethyl acrylate) (0.67 nm s⁻¹) and 1.7-fold lower than that of permalloy (0.42 nm s⁻¹) [1]. This superior ion-milling resistance is a direct consequence of the high aromatic content and the presence of heavy iodine atoms, which reduce the sputter yield relative to oxygen-rich aliphatic resist polymers. In practical terms, IPS can serve simultaneously as a high-resolution imaging layer and an etch mask, eliminating the need for a separate hard-mask deposition step that would be required with less etch-resistant resists.

Reactive ion etching Pattern transfer Etch selectivity

CNT Fiber Reinforcement by Cross-Linking

Poly(p-iodostyrene) (PIS) was employed as a thermochemical cross-linking agent for carbon nanotube fibers (CNTFs). Compared with pristine (untreated) CNTF, the PIS-cross-linked CNTF exhibited approximately 160% higher tensile strength (1.4 N tex⁻¹), 200% higher elastic modulus (103 N tex⁻¹), and 53% higher electrical conductivity (1480 S cm⁻¹) [1]. The aryl iodide groups of PIS undergo thermal radical generation, forming covalent cross-links between adjacent CNTs that enhance load transfer without the insulating penalty typically imposed by conventional polymer impregnation strategies. This simultaneous improvement in both mechanical and electrical properties is a direct consequence of the labile C–I bond, a feature absent in non-iodinated polystyrene or poly(4-bromostyrene) cross-linkers, which require higher activation temperatures or generate less efficient radical densities.

Carbon nanotube fibers Mechanical reinforcement Electrical conductivity

E-Beam Lithographic Resolution & Etch Selectivity

A non-chemically amplified resist (n-CAR) based on iodonium-salt-modified polystyrene, PS-I₀.₅₈ (derived from poly(iodostyrene) architecture), resolves 15 nm half-pitch (HP) dense lines and achieves 16 nm HP and 18 nm HP patterns with line-edge roughness (LER) values of 3.0 nm and 2.4 nm, respectively, under electron-beam lithography [1]. The etch selectivity of PS-I₀.₅₈ to silicon reaches approximately 12:1, enabling direct pattern transfer without intermediary hard masks [2]. In contrast, conventional chemically amplified resists (CARs) often suffer from acid-diffusion blur, limiting their ultimate resolution and LER below 20 nm HP, and many non-iodinated n-CARs require significantly higher doses or exhibit poorer etch resistance. The combination of sub-20 nm resolution, low LER, and high etch selectivity in a single resist material is enabled specifically by the iodine-containing polymer backbone and is not replicable with brominated or chlorinated polystyrene analogs.

Electron beam lithography Non-chemically amplified resist High-resolution patterning

Post-Polymerization Suzuki Coupling Reactivity

The C–I bond dissociation energy (BDE) is approximately 240 kJ mol⁻¹, compared with ~270 kJ mol⁻¹ for C–Br and ~330 kJ mol⁻¹ for C–Cl [1]. This thermodynamic difference directly translates into faster oxidative addition kinetics with Pd(0) catalysts, the rate-determining step in Suzuki–Miyaura cross-coupling. Poly(4-iodostyrene) has been explicitly demonstrated as a superior substrate for post-polymerization Suzuki coupling, enabling the installation of diverse aryl, heteroaryl, and vinyl functionalities under mild conditions that would leave poly(4-bromostyrene) or poly(4-chlorostyrene) largely unreacted or require substantially higher catalyst loadings and temperatures [2]. The first RAFT polymerization of 4-iodostyrene further provides well-defined poly(4-iodostyrene) with controlled molecular weight and low dispersity, a prerequisite for reproducible post-modification density and homogeneity [3].

Post-polymerization modification Suzuki cross-coupling C–I bond reactivity

Poly(p-iodostyrene) Application Scenarios


Non-Chemically Amplified E-Beam Resists

Semiconductor research facilities and mask shops requiring sub-20 nm half-pitch patterning should select iodine-functionalized polystyrene derivatives (e.g., PS-I₀.₅₈) over conventional CARs or non-iodinated n-CARs. The material delivers 15–16 nm HP resolution with LER as low as 2.4 nm and a 12:1 etch selectivity to silicon, eliminating acid-diffusion blur and enabling direct pattern transfer without a hard mask [1]. This performance is directly enabled by the iodonium/poly(iodostyrene) platform and is not achievable with brominated or chlorinated polystyrene analogs at comparable doses.

CNT Fiber Mechanical & Electrical Reinforcement

Manufacturers of carbon nanotube fibers, yarns, and composite conductors can employ poly(p-iodostyrene) as a single-step, thermochemical cross-linking agent to achieve +160% tensile strength, +200% elastic modulus, and +53% electrical conductivity simultaneously, relative to pristine CNTF [2]. The unique ability of PIS to generate aryl radicals from the labile C–I bond under thermal treatment, without introducing insulating polymer domains, makes it the preferred cross-linker over non-iodinated polystyrenes or conventional epoxy-based sizing agents that invariably sacrifice conductivity for mechanical gain.

Post-Polymerization Diversification via Suzuki Coupling

Polymer chemists synthesizing functionalized polystyrene libraries through post-polymerization modification should choose poly(4-iodostyrene) as the parent scaffold. The weaker C–I bond (BDE ≈ 240 kJ mol⁻¹ vs. 270 kJ mol⁻¹ for C–Br) enables faster Pd-catalyzed oxidative addition, permitting Suzuki coupling under milder conditions with broader functional-group tolerance [3]. The availability of RAFT-polymerized, well-defined poly(4-iodostyrene) with controlled molecular weight and low dispersity further ensures reproducible grafting density, a critical parameter for structure–property studies [4].

Ion-Milling-Resistant Negative Resists

Process engineers developing reactive-ion-etch (RIE) pattern-transfer schemes for submicrometer devices should select iodinated polystyrene (IPS) over standard aliphatic resists. IPS exhibits an Ar⁺ milling rate of 0.25 nm s⁻¹, which is 2.7-fold slower than poly(glycidyl methacrylate-co-ethyl acrylate) (0.67 nm s⁻¹) and even outperforms permalloy (0.42 nm s⁻¹) under identical bombardment conditions [5]. This allows IPS to function as both the imaging layer and the etch mask, reducing process steps and improving critical-dimension control.

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